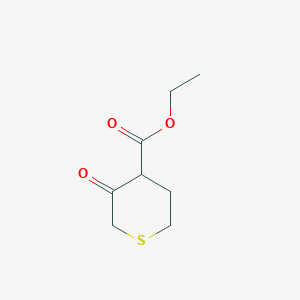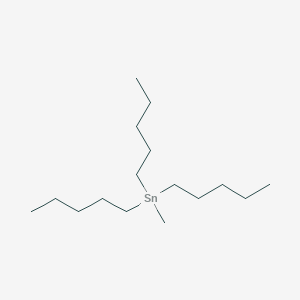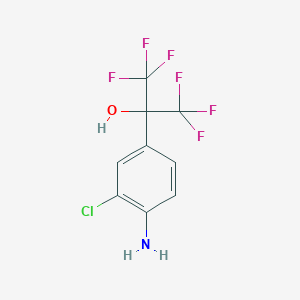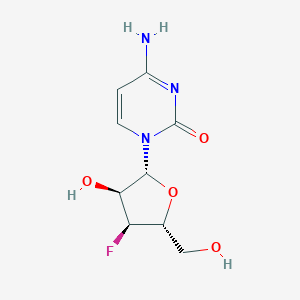
3'-Fluoro-3'-deoxycytidine
Übersicht
Beschreibung
3’-Fluoro-3’-deoxycytidine is a fluorinated compound with the molecular formula C9H12FN3O4 . It is also known by other names such as 3’-F-3’-Dc and 3’-F-3’-deoxy-cytidine . It has an average mass of 245.208 Da and a monoisotopic mass of 245.081177 Da .
Synthesis Analysis
The synthesis of 3’-Fluoro-3’-deoxycytidine involves enzymatic processes. The direct formation of the C-F bond by fluorinase is the most effective and promising method . A study on the chemoenzymatic synthesis of fluorinated compounds has shown that cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems are involved .
Molecular Structure Analysis
The molecular structure of 3’-Fluoro-3’-deoxycytidine consists of 4 defined stereocentres . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 2 freely rotating bonds .
Physical And Chemical Properties Analysis
3’-Fluoro-3’-deoxycytidine has a density of 1.8±0.1 g/cm3, a boiling point of 500.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 51.7±0.5 cm3, a polar surface area of 108 Å2, and a molar volume of 134.1±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Fluorinated nucleosides like 3’-Fluoro-3’-deoxycytidine have significant antiviral properties . The insertion of a fluorine atom alters the electronic and steric parameters of these molecules, transforming their lipophilicity, pharmacodynamic, and pharmacokinetic properties . This makes them effective in combating various viral infections .
Anticancer Activity
Fluorinated nucleosides are also used in anticancer therapies . They selectively target certain enzymes necessary for cancer cell replication, making them effective chemotherapeutic agents .
Treatment of HIV
Emtricitabine, a synthetic enantiomer of 2′,3′-dideoxy-5-fluoro-3′-thiacytidine (FTC), is one of the most potent drugs for the treatment of human immunodeficiency virus (HIV) . It has been licensed under the name of Emtriva™ and, in combination with tenofovir, known as Truvada™ .
COVID-19 Treatment
Nucleoside-based drugs have played a prominent role in the cure and eradication of the COVID-19 infection . These molecules have contributed significant aid in helping to overcome the pandemic caused by severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) .
Enzymatic Synthesis of Fluorinated Compounds
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Enzyme catalysis is essential for the synthesis of fluorinated compounds .
Fluorinase Research
Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .
Fluorinated Pyrimidines in Cancer Treatment
Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines to treat cancer . 5-Fluorouracil (5-FU) is the most widely used fluorinated pyrimidine and is used to treat more than 2 million cancer patients each year .
Future Development Trends of Fluorinated Compounds
The distribution, applications, and future development trends of fluorinated compounds are also outlined . This will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .
Safety and Hazards
Zukünftige Richtungen
Fluorinated compounds, including 3’-Fluoro-3’-deoxycytidine, are gaining attention due to their wide applications in molecular imaging, pharmaceuticals, and materials . The enzymatic synthesis of these compounds, particularly the direct formation of the C-F bond by fluorinase, is a promising area of research . Future research may focus on understanding the significance of enzymatic methods for the synthesis of fluorinated compounds and finding or creating excellent fluoride synthase .
Wirkmechanismus
Target of Action
3’-Fluoro-3’-deoxycytidine (FdCyd) is a DNA methylation inhibitor . Its primary targets are DNA methyltransferases , enzymes that add a methyl group to the DNA molecule, which can change the activity of a DNA segment without changing the sequence . When methylated, genes can be turned off, and this is a common way to inactivate tumor suppressor genes in cancer .
Mode of Action
FdCyd interacts with its targets by inhibiting their activity, which leads to the demethylation of DNA . This demethylation can reactivate tumor suppressor genes, thereby inhibiting the proliferation of cancer cells . Furthermore, FdCyd activates the DNA damage response pathway . This activation can lead to cell cycle arrest, particularly at the G2/M checkpoint, and upregulation of multiple cancer-related genes .
Biochemical Pathways
The key biochemical pathway affected by FdCyd is the DNA methylation pathway . By inhibiting DNA methyltransferases, FdCyd prevents the addition of a methyl group to the 5C site of the cytosine nucleoside . This action disrupts the normal methylation-demethylation dynamic that is often altered in carcinogenesis . The downstream effect is the reactivation of tumor suppressor genes, which can suppress tumorigenesis .
Pharmacokinetics
The pharmacokinetics of FdCyd involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that many cytidine analogues, like FdCyd, undergo rapid catabolism by cytidine deaminase
Result of Action
The result of FdCyd’s action at the molecular level is the demethylation of DNA and the reactivation of tumor suppressor genes . At the cellular level, this leads to the inhibition of cancer cell proliferation . FdCyd treatment can cause cell cycle arrest at the G2/M checkpoint and upregulate the expression of multiple cancer-related genes .
Action Environment
The action, efficacy, and stability of FdCyd can be influenced by various environmental factors. For instance, the presence of certain enzymes in the cellular environment can affect the metabolism of FdCyd . Additionally, the pH, temperature, and other conditions of the cellular environment can potentially impact the stability and activity of FdCyd
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOBNLOZXOHYOP-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154007 | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-3'-deoxycytidine | |
CAS RN |
123402-20-0 | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 3'-deoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



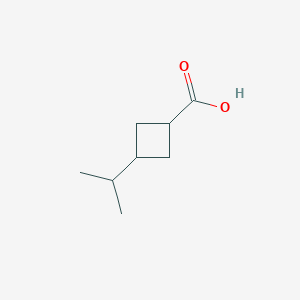
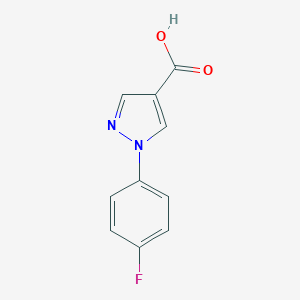

![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)
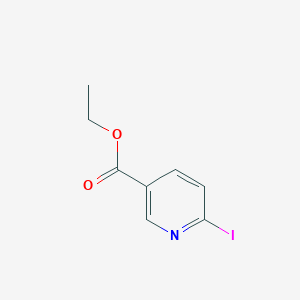


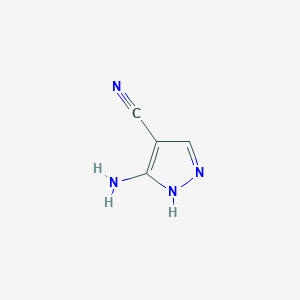

![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)
